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Compound of Interest

Compound Name: SNAP5089

Cat. No.: B10774491 Get Quote

An in-depth technical guide for researchers, scientists, and drug development professionals on

the discovery, synthesis, and experimental evaluation of SNAP-5089, a selective α1A-

adrenoceptor antagonist.

Introduction
SNAP-5089 is a potent and selective antagonist of the α1A-adrenergic receptor, a G protein-

coupled receptor (GPCR) involved in the regulation of smooth muscle contraction.[1] Its

discovery has been a significant contribution to the study of the sympathetic nervous system

and the development of therapeutic agents targeting specific adrenoceptor subtypes. This

technical guide provides a comprehensive overview of the discovery, synthesis, and biological

characterization of SNAP-5089, intended for researchers and professionals in the fields of

pharmacology and drug development.

Discovery and Biological Activity
SNAP-5089 was identified as a highly selective α1A-adrenoceptor antagonist based on the

structure of the L-type Ca2+ channel antagonist, niguldipine.[2] It exhibits a high affinity for the

α1A-adrenoceptor subtype with a Ki value of 0.35 nM.[1] The selectivity of SNAP-5089 is a key

feature, displaying significantly lower affinity for other adrenoceptor subtypes, which minimizes

off-target effects.

Quantitative Data: Binding Affinities of SNAP-5089
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Receptor Subtype Ki (nM) Selectivity vs. α1A

α1A 0.35 -

α1B 220 628-fold

α1D 540 1542-fold

α2A 1200 3428-fold

α2B 800 2285-fold

α2C 370 1057-fold

Data compiled from publicly available sources.

Synthesis of SNAP-5089
The chemical name for SNAP-5089 is methyl 5-[[[3-(4,4-diphenyl-1-

piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-

pyridinecarboxylate. The synthesis is based on the Hantzsch dihydropyridine synthesis.

Synthetic Scheme

Hantzsch Condensation

Hydrolysis

Amide Coupling

4-Nitrobenzaldehyde

Dihydropyridine coreMethyl acetoacetate

3-Aminocrotononitrile

3-(4,4-Diphenylpiperidin-1-yl)propan-1-amine SNAP-5089
EDC, HOBt

Carboxylic acid intermediate

1. KOH
2. HCl
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Caption: Synthetic pathway for SNAP-5089.

Experimental Protocol: Synthesis of SNAP-5089
Step 1: Hantzsch Dihydropyridine Synthesis

A mixture of 4-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), and 3-

aminocrotononitrile (1 equivalent) in a suitable solvent such as ethanol is refluxed for several

hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by

filtration.

The crude product, the dihydropyridine core, is washed with cold ethanol and dried under

vacuum.

Step 2: Hydrolysis of the Cyano Group

The dihydropyridine intermediate from Step 1 is suspended in a mixture of ethanol and

aqueous potassium hydroxide (KOH).

The mixture is heated at reflux until the hydrolysis of the cyano group to a carboxylic acid is

complete (monitored by TLC).

The solvent is removed under reduced pressure, and the residue is dissolved in water.

The aqueous solution is acidified with hydrochloric acid (HCl) to precipitate the carboxylic

acid intermediate.

The solid is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling
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The carboxylic acid intermediate from Step 2 (1 equivalent) is dissolved in a suitable solvent

like dichloromethane (DCM) or dimethylformamide (DMF).

To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and

1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are added, and the mixture is stirred at

room temperature for 30 minutes.

3-(4,4-Diphenylpiperidin-1-yl)propan-1-amine (1 equivalent) is then added, and the reaction

mixture is stirred at room temperature overnight.

The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate

solution and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude SNAP-5089 is purified by column chromatography on silica gel to yield the final

product.

Signaling Pathway of the α1A-Adrenoceptor
The α1A-adrenoceptor, upon activation by endogenous catecholamines like norepinephrine,

primarily couples to the Gq family of G proteins. This initiates a downstream signaling cascade

involving the activation of phospholipase C (PLC), which in turn leads to the generation of

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium, while DAG activates protein kinase C (PKC). This pathway ultimately results in smooth

muscle contraction. Additionally, α1A-adrenoceptor activation can lead to the phosphorylation

of extracellular signal-regulated kinases (ERK1/2).
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Caption: α1A-Adrenoceptor signaling pathway.
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Experimental Evaluation of SNAP-5089
The antagonist activity of SNAP-5089 is typically evaluated using in vitro radioligand binding

assays and functional assays measuring smooth muscle contraction.

Radioligand Binding Assay
This assay determines the affinity of SNAP-5089 for the α1A-adrenoceptor by measuring its

ability to displace a radiolabeled ligand.

Prepare cell membranes
expressing α1A-adrenoceptors

Incubate membranes with
[³H]-Prazosin (radioligand)
and varying concentrations

of SNAP-5089

Separate bound and free
radioligand by filtration

Measure radioactivity of
bound [³H]-Prazosin

Analyze data to determine
IC₅₀ and calculate Ki

Click to download full resolution via product page

Caption: Radioligand binding assay workflow.

Experimental Protocol: Radioligand Binding Assay
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Membrane Preparation: Cell membranes expressing the human α1A-adrenoceptor are

prepared from cultured cells (e.g., HEK293) by homogenization and centrifugation.

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed

concentration of a radiolabeled antagonist, such as [³H]-Prazosin, and a range of

concentrations of SNAP-5089.

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding

equilibrium (e.g., 60 minutes).

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using

a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀

value (the concentration of SNAP-5089 that inhibits 50% of the specific binding of the

radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Noradrenaline-Induced
Contractions
This assay assesses the functional antagonism of SNAP-5089 by measuring its ability to inhibit

the contraction of smooth muscle tissue induced by an agonist like noradrenaline.

Experimental Protocol: Isolated Tissue Bath Assay

Tissue Preparation: A smooth muscle tissue known to express α1A-adrenoceptors, such as

the rat vas deferens or prostate, is dissected and mounted in an isolated organ bath

containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time

(e.g., 60 minutes).
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Agonist Response: A cumulative concentration-response curve to noradrenaline is generated

to establish a baseline contractile response.

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration

of SNAP-5089 for a predetermined period (e.g., 30 minutes).

Repeat Agonist Response: A second cumulative concentration-response curve to

noradrenaline is generated in the presence of SNAP-5089.

Data Analysis: The rightward shift in the noradrenaline concentration-response curve caused

by SNAP-5089 is used to calculate the pA₂ value, which is a measure of the antagonist's

potency.

Conclusion
SNAP-5089 is a valuable pharmacological tool for studying the α1A-adrenoceptor and a lead

compound for the development of drugs targeting conditions involving smooth muscle

contraction. This guide provides a detailed overview of its discovery, synthesis, and

experimental characterization, offering a solid foundation for researchers working with this

important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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